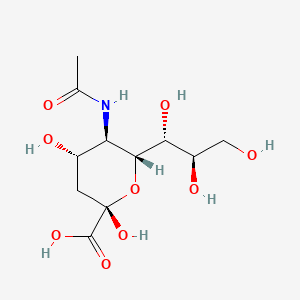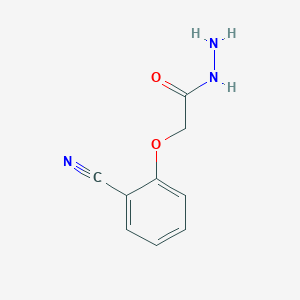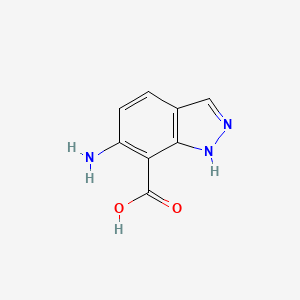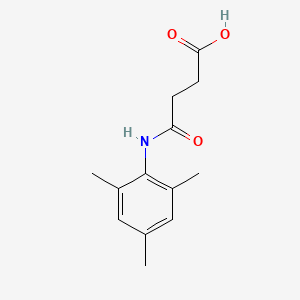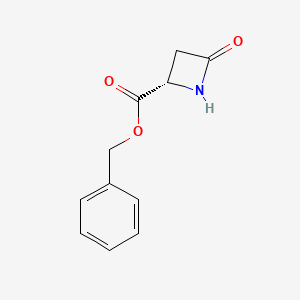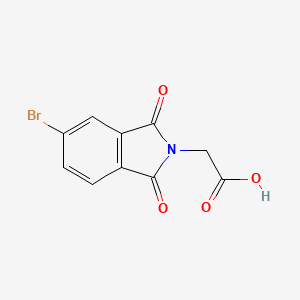
(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, acetal-protected derivatives of similar compounds have been synthesized through allylation, protection of carbonyl groups, and oxidation processes. These derivatives are then transformed through reactions with amines and acid-catalyzed cyclization into various hexahydroindoles, showing the intricate steps involved in synthesizing such complex molecules (Juma et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to "(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetic acid" is determined through various spectroscopic and crystallographic techniques. For example, the structure of related compounds has been elucidated using 1H NMR, 13C NMR, IR, MS, and specific rotation measurements, providing detailed insights into the molecular configuration and conformation of these molecules (Xiong Jing, 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves reactions with amines, acid-catalyzed cyclizations, and transformations into novel structures under specific conditions, demonstrating the reactive nature and versatility of these molecules in chemical syntheses (Juma et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, can be characterized using various analytical techniques. The crystal structures of related compounds, for instance, have been determined, revealing one-dimensional hydrogen-bonded chain structures and providing insights into the intermolecular interactions and stability of these molecules (Smith & Lynch, 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemical reagents, and stability under various conditions, are crucial for understanding the behavior of these compounds in different environments. The reactivity of related compounds with hydroxylamine and the influence of reaction conditions on product formation have been studied, highlighting the importance of reaction conditions in determining the chemical properties of these molecules (Sobenina et al., 2014).
Wissenschaftliche Forschungsanwendungen
DNA Hybridization Electrochemical Sensor
(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetic acid has been utilized in the development of an electrochemical hybridization sensor. A study reported the use of a conducting polymer derived from this compound for DNA hybridization detection. The polymer demonstrated sensitivity to oligonucleotide hybridization, showing different electrochemical signals for single and double-stranded DNA states (Cha et al., 2003).
Molecular Interaction Studies
This compound was also the subject of ultrasonic studies to understand molecular interactions in mixtures. Research was conducted using it in various concentrations and temperatures in both polar and non-polar solvents, revealing insights into its behavior and properties (Tekade et al., 2018).
Crystal Structure Analysis
Another study focused on the crystal structures of this compound and its complexes with cobalt and nickel. The research compared these structures with similar compounds, providing valuable information on their crystalline properties (Karmakar & Baruah, 2008).
Synthesis of Hexahydroindoles
This compound is also important in the synthesis of hexahydroindoles, which are significant intermediates for various alkaloid syntheses. Research has detailed processes for preparing derivatives of this compound and transforming them into hexahydroindoles (Juma et al., 2009).
Supramolecular Chemistry
Research into the reaction of this compound with triphenyltin(IV) hydroxide has led to the synthesis of complexes characterized by intermolecular hydrogen bonds. These findings contribute to the understanding of supramolecular structures in chemistry (Liu et al., 2011).
Environmental-Friendly Drug Synthesis
In the field of green chemistry, this compound has been used in the environmentally friendly synthesis of potential analgesic and antipyretic compounds. This showcases its utility in developing pharmaceuticals with reduced environmental impact (Reddy et al., 2014).
Structure-Based Drug Design
This compound has also been part of structure-based drug design efforts, leading to the identification of new LPA3 antagonists. Such research is crucial in developing targeted therapies for various diseases (Fells et al., 2009).
Eigenschaften
IUPAC Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUKVUYSOJWGSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966790 |
Source


|
| Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid | |
CAS RN |
5238-66-4 |
Source


|
| Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


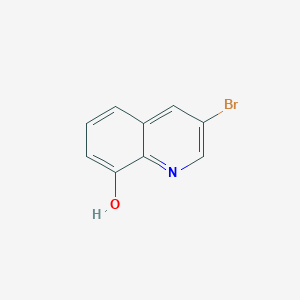
![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)
